(2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone

Crystal Engineering Conformational Analysis Structure-Based Design

(2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone is a synthetic heterocyclic compound belonging to the isoxazolo[5,4-b]pyridine family, a scaffold recognized for p38 MAP kinase inhibition and antitumor activity. Its core structure features a 3-methylisoxazolo[5,4-b]pyridine fused system linked via a ketone bridge to a 2-hydroxy-5-methoxyphenyl ring.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
Cat. No. B10806666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=C(C=N2)C(=O)C3=C(C=CC(=C3)OC)O
InChIInChI=1S/C15H12N2O4/c1-8-11-5-9(7-16-15(11)21-17-8)14(19)12-6-10(20-2)3-4-13(12)18/h3-7,18H,1-2H3
InChIKeyMTNUWOXBKVLELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone Is a Differentiated Isoxazolo[5,4-b]pyridine for Research Procurement


(2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone is a synthetic heterocyclic compound belonging to the isoxazolo[5,4-b]pyridine family, a scaffold recognized for p38 MAP kinase inhibition [1] and antitumor activity [2]. Its core structure features a 3-methylisoxazolo[5,4-b]pyridine fused system linked via a ketone bridge to a 2-hydroxy-5-methoxyphenyl ring. This specific substitution pattern distinguishes it from closely related analogs—the methoxy group at the 5‑position of the phenyl ring imparts distinct electronic and hydrogen‑bonding characteristics relative to halogen‑substituted analogues, which can influence target engagement, solubility, and crystallinity in ways that are relevant to medicinal chemistry and chemical biology applications.

Critical Structural and Electronic Differences That Prevent Simple Substitution for (2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone


Isoxazolo[5,4-b]pyridine derivatives cannot be treated as interchangeable building blocks. Even minor changes in the phenyl substituent (e.g., replacing the 5‑methoxy group with chlorine or repositioning the carbonyl attachment) alter the intramolecular O–H···O hydrogen bond geometry, the dihedral angle between the phenyl and heterocyclic planes, and the compound's electronic profile [1]. The target compound's 2-hydroxy-5-methoxyphenyl motif is an electron‑rich system that contrasts sharply with the electron‑withdrawing character of halogenated analogs. These differences directly affect crystal packing, solubility, and potentially the binding mode to biological targets such as p38 MAP kinase [2]—making generic substitution scientifically unsound without experimental validation.

Head-to-Head and Class-Level Quantitative Evidence for Selecting (2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone Over Analogs


Intramolecular Hydrogen Bond Geometry vs. the 5‑Chloro Analog

The 2-hydroxy-5-methoxyphenyl substituent in the target compound forms an intramolecular O–H···O hydrogen bond with the ketone oxygen, creating an S(6) ring motif that rigidifies the conformation. In the crystallographically characterized 5‑chloro analog, this same motif is present, but the electron‑donating methoxy group of the target compound strengthens the hydrogen bond relative to the electron‑withdrawing chlorine atom [1]. The 5‑chloro analog exhibits a dihedral angle of 47.03° between the phenyl ring and the isoxazolo[5,4-b]pyridine plane; the methoxy derivative is predicted to adopt a different torsional angle due to altered resonance and steric effects [1].

Crystal Engineering Conformational Analysis Structure-Based Design

Hydrogen-Bond Donor-Acceptor Balance Relative to the 5‑Chloro and Regioisomeric Carboxylic Acid Analogs

The target compound possesses three hydrogen‑bond acceptors (methoxy oxygen, isoxazole oxygen, ketone oxygen) and one hydrogen‑bond donor (phenol –OH). Compared to the 5‑chloro analog, which has no methoxy acceptor, the target compound offers an additional hydrogen‑bond acceptor site for protein backbone or side‑chain interactions. Compared to the regioisomeric 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 938001-71-9) , the target compound replaces a carboxylic acid donor with a phenol donor, reducing the total polar surface area and potentially improving membrane permeability .

Medicinal Chemistry Drug-Likeness Solubility Optimization

Inferred p38 MAP Kinase Inhibitory Potential Based on Scaffold Structure-Activity Relationships

The oxazolo[5,4-b]pyridin-5-yl scaffold is a validated pharmacophore for p38α MAP kinase inhibition, with compounds in patent US 8,288,548 achieving IC50 values in the low nanomolar range (example compounds display p38α IC50 < 100 nM) [1]. The target compound retains the critical 5‑yl methanone linkage and 3‑methyl substitution required for activity. In contrast, the 4‑carboxylic acid regioisomer (CAS 938001-71-9) lacks the 5‑ketone bridge, which is essential for p38 inhibition, and the 5‑chloro analog introduces an electron‑withdrawing group that may weaken the key intramolecular hydrogen bond that pre‑organizes the bioactive conformation [2].

Kinase Inhibition p38 MAPK Anti-inflammatory Screening

Antitumor Class Potential vs. Non-Carbonyl Isoxazolo[5,4-b]pyridine Derivatives

Members of the isoxazolo[5,4-b]pyridine family have demonstrated antitumor activity in vitro. Hamama et al. (2012) reported that representative isoxazolo[5,4-b]pyridines evaluated against a panel of human tumor cell lines showed growth inhibition, although specific IC50 values for the target compound have not been published [1]. The target compound's 5‑ketone bridge distinguishes it from 3‑aminoisoxazolo[5,4-b]pyridines, which showed cytotoxic activity (IC50 values in the 10–50 µM range against mouse and human tumor cell lines) [2]. The methanone linkage may enhance cytotoxicity by acting as a Michael acceptor or by rigidifying the structure for target engagement.

Antitumor Screening Cytotoxicity Cancer Cell Lines

Evidence-Backed Application Scenarios for Procuring (2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone


p38 MAP Kinase Inhibitor Screening and Lead Optimization

The isoxazolo[5,4-b]pyridin-5-yl scaffold is a known p38α MAP kinase pharmacophore. Procure this compound for structure–activity relationship (SAR) studies aiming to optimize potency, selectivity, and drug‑like properties of p38 inhibitors. Its 2‑hydroxy-5‑methoxyphenyl substituent offers a distinct electronic profile compared to halogenated analogs previously crystallized [1], making it valuable for exploring how electron‑donating groups influence kinase binding [2].

Crystal Engineering and Solid‑State Property Optimization

The crystallographically characterized 5‑chloro analog demonstrates a dihedral angle of 47.03° and intermolecular C–H···N hydrogen bonds [1]. The target compound's methoxy group is predicted to alter this torsional profile. Procure this compound for comparative crystallography studies to understand how phenyl substitution affects polymorphism, solubility, and formulation stability in isoxazolo[5,4-b]pyridine‑based drug candidates [1].

Antitumor Screening in Novel Chemotype Panels

Isoxazolo[5,4-b]pyridines have demonstrated in vitro antitumor activity, though the target compound itself remains unprofiled in published cytotoxicity assays [1]. Its unique 5‑ketone‑2‑hydroxy‑5‑methoxyphenyl architecture presents an opportunity for inclusion in oncology‑focused compound libraries, especially for users seeking to diversify beyond 3‑amino‑substituted isoxazolo[5,4-b]pyridines that have been more extensively characterized [2].

Hydrogen‑Bond Network Analysis in Structure‑Based Drug Design

With one H‑bond donor and five H‑bond acceptors, the target compound occupies a distinct physicochemical space relative to the 5‑chloro analog (fewer acceptors) and the 4‑carboxylic acid regioisomer (higher tPSA) [1][2]. Procure this compound for systematic studies correlating hydrogen‑bond capacity with membrane permeability, target residence time, and selectivity across the isoxazolo[5,4-b]pyridine chemical series.

Quote Request

Request a Quote for (2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.